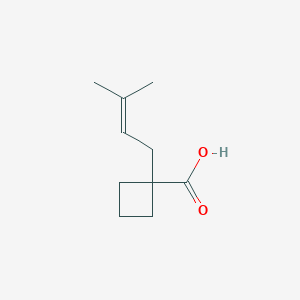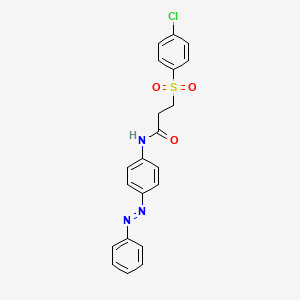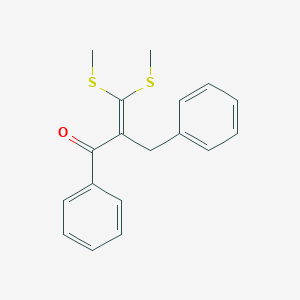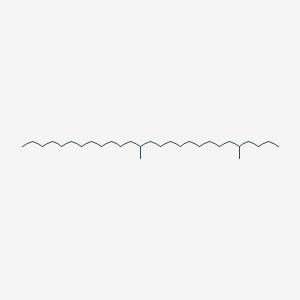![molecular formula C16H23N3S B14145870 2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione CAS No. 675130-88-8](/img/structure/B14145870.png)
2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione is a complex organic compound featuring a spirocyclic structure. This compound is part of the broader class of spiro compounds, which are characterized by a unique arrangement where two rings are connected through a single atom. The presence of the triazine and thione groups in its structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethylphenylhydrazine with a suitable spirocyclic ketone under acidic conditions to form the spirocyclic hydrazone intermediate. This intermediate is then cyclized with thiourea to yield the final product. Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using automated systems and advanced purification techniques .
Chemical Reactions Analysis
2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the thione group can be replaced by other nucleophiles like amines or alcohols under appropriate conditions.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex spirocyclic structures.
Scientific Research Applications
2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying the reactivity of spirocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. The pathways involved often include signal transduction mechanisms that lead to changes in cellular functions .
Comparison with Similar Compounds
Similar compounds to 2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione include other spirocyclic triazines and thiones. These compounds share structural similarities but differ in their substituents and specific ring structures. Examples include:
1,3,5-Triazine derivatives: Known for their applications in herbicides and pharmaceuticals.
1,2,4-Triazole-3-thione derivatives: Used in antiviral and antifungal research.
Spirocyclic ketones: Utilized in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
675130-88-8 |
|---|---|
Molecular Formula |
C16H23N3S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione |
InChI |
InChI=1S/C16H23N3S/c1-12-7-8-14(11-13(12)2)19-15(20)17-16(18-19)9-5-3-4-6-10-16/h7-8,11,18H,3-6,9-10H2,1-2H3,(H,17,20) |
InChI Key |
HRSMQAYBJBXTTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=S)NC3(N2)CCCCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-bromophenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B14145793.png)

![(1S,2S,6R,8S)-4-[(1S)-1-chloroethyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14145795.png)


![5,5,5-Trifluoro-4-(([(2-nitrophenyl)sulfonyl]amino)methyl)pentanoic acid](/img/structure/B14145814.png)
![(19E,21E,23E,25E,27E,29E,31E)-33-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,7,9,11,13,37-octahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-15-oxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B14145815.png)



![N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(E)-(2-methyl-1,3-benzothiazol-6-yl)diazenyl]naphthalene-2-carboxamide](/img/structure/B14145837.png)


![2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]pentanedioic acid](/img/structure/B14145859.png)
